2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO4S It is a derivative of propanoic acid and contains both amino and methanesulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methyl-3-aminopropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methanesulfonyl group can act as an electrophilic center, participating in various biochemical reactions. These interactions can modulate cellular pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylpropanoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
3-Methanesulfonyl-2-methylpropanoic acid:
Uniqueness
2-Amino-3-methanesulfonyl-2-methylpropanoic acid hydrochloride is unique due to the presence of both amino and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C5H12ClNO4S |
---|---|
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
2-amino-2-methyl-3-methylsulfonylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO4S.ClH/c1-5(6,4(7)8)3-11(2,9)10;/h3,6H2,1-2H3,(H,7,8);1H |
InChI-Schlüssel |
IJQBTTHCCGCMRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)C)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.